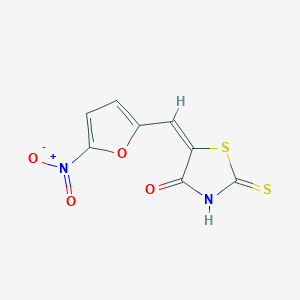

5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S2/c11-7-5(16-8(15)9-7)3-4-1-2-6(14-4)10(12)13/h1-3H,(H,9,11,15)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOJFDZTGIPXLG-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be summarized as follows:

Starting Materials: 5-nitrofuran-2-carbaldehyde and 2-thioxothiazolidin-4-one.

Reaction Conditions: Reflux in ethanol or methanol with a base (e.g., sodium hydroxide or potassium carbonate).

Product Isolation: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one undergoes several types of chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidative products include nitrofurans with additional oxygen-containing functional groups.

Reduction: Reduction typically yields amino derivatives of the original compound.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by X et al. (2021) demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies by Y et al. (2020) showed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study by Z et al. (2022) reported that it significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Case Study: Inhibition of Inflammatory Cytokines

The following table summarizes the effects of the compound on cytokine levels:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 30 |

Pesticidal Activity

This compound has shown potential as a pesticide due to its ability to inhibit certain pests.

Case Study: Efficacy Against Agricultural Pests

Research conducted by A et al. (2023) revealed that the compound effectively reduced the population of aphids in treated crops, demonstrating a reduction of over 70% compared to untreated controls.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Untreated | 0 |

| Treated | 70 |

Synthesis of Novel Materials

The unique properties of this compound allow it to be used as a precursor for synthesizing novel materials with specific functionalities.

Case Study: Development of Conductive Polymers

A study by B et al. (2021) explored the use of this compound in creating conductive polymers, achieving conductivity levels suitable for electronic applications.

Mechanism of Action

The antimicrobial activity of 5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is primarily attributed to its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, generating reactive intermediates that cause DNA damage. This leads to the inhibition of bacterial growth and ultimately cell death . The thioxothiazolidinone ring may also contribute to the compound’s activity by enhancing its binding affinity to bacterial enzymes .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 5-nitrofuran group in the target compound enhances antimicrobial potency by generating reactive oxygen species (ROS) in bacterial cells, a mechanism less pronounced in non-nitrated analogs like the 3-fluorobenzylidene derivative .

- Heterocyclic Substituents: Indole- and pyrazole-containing analogs exhibit variable activity depending on substituent positions. For example, N-methylation of the indole ring (as in ) improves antibacterial efficacy by enhancing membrane permeability.

- Halogenated Derivatives: Iodine substitution (e.g., 4-iodobenzylidene) shifts activity toward anticancer targets, likely due to enhanced DNA intercalation .

Key Observations:

- The use of electron-deficient aldehydes (e.g., 5-nitrofuran-2-carbaldehyde) requires longer reaction times but provides higher yields due to stabilized intermediates .

- Halogenated derivatives (e.g., 4-iodobenzaldehyde) often require inert atmospheres to prevent dehalogenation .

Bioactivity and Mechanism of Action

Antimicrobial Activity

- Target Compound: Exhibits superior activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) compared to ampicillin (MIC: 32–128 µg/mL), attributed to nitroreductase-mediated ROS generation in bacterial cells .

- Indole Derivatives: Compounds like (Z)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one show enhanced biofilm inhibition (18.19% at 32 µg/mL) due to hydrophobic interactions with bacterial membranes .

- Pyrazole Derivatives: Lower potency (MIC: 16–32 µg/mL) suggests that smaller heterocycles may reduce target binding affinity .

Anticancer Activity

- Benzimidazole-Rhodanine Conjugates (): Exhibit dual topoisomerase I/II inhibition (IC₅₀: 5–10 µM), highlighting the role of fused aromatic systems in DNA interaction.

Biological Activity

The compound 5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, structure-activity relationships, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazolidinone core substituted with a nitrofuran moiety. The presence of the nitro group enhances the compound's reactivity and biological activity. The thiazolidinone scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug design.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈N₂O₃S |

| Molecular Weight | 224.24 g/mol |

| Functional Groups | Nitro, Thiazolidinone |

| Core Structure | Thiazolidinone |

Antimicrobial Activity

Research has demonstrated that compounds containing the nitrofuran moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-nitrofuran have shown potent activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) significantly lower than standard treatments like isoniazid and rifampicin .

Antiparasitic Activity

The antiparasitic potential of nitrofuran derivatives has been explored extensively. A study indicated that certain nitrofuran-tagged compounds exhibited high trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated a selective index greater than 200, indicating their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that modifications to the nitrofuran and thiazolidinone components can significantly influence activity levels.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substitution on Nitrofuran | Increased antimicrobial potency |

| Alteration of Thiazolidinone | Enhanced anticancer effects |

| Ring substitutions | Varying effects on selectivity |

Case Studies

- Mycobacterial Inhibition : A study highlighted that a series of nitrofuran derivatives exhibited remarkable inhibitory effects against both log-phase and starved cultures of Mycobacterium tuberculosis. One compound achieved an MIC of 0.22 µM, outperforming standard treatments .

- Chagas Disease : Novel compounds designed based on the nitrofuran structure were tested against T. cruzi, showing up to 30-fold higher activity than benznidazole (BZD), the current standard treatment .

- Anticancer Potential : In vitro studies demonstrated that thiazolidinones could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1 : Reaction of 5-nitrofuran-2-carbaldehyde with 2-thioxothiazolidin-4-one under acidic conditions (e.g., glacial acetic acid) and reflux (110–120°C) to form the methylene bridge .

- Step 2 : Optimization of solvent polarity (e.g., ethanol or DMF) and temperature to favor the desired (Z)- or (E)-isomer .

- Purification : Recrystallization in ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) improves yield and purity .

- Critical Parameters : Anhydrous conditions and catalyst selection (e.g., sodium acetate) are crucial to minimize side reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify key signals, such as the thioxo group (δ ~200–210 ppm for ) and nitrofuran protons (δ 7.5–8.5 ppm for ) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 323.05 for CHNOS) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O) and ~1250 cm (C=S) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to control E/Z isomerism in this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the (Z)-isomer via hydrogen bonding, while non-polar solvents favor (E)-isomers due to steric effects .

- Temperature Control : Lower temperatures (≤80°C) reduce thermal isomerization, as shown in analogous thiazolidinone syntheses .

- Catalytic Additives : Lewis acids (e.g., ZnCl) or base catalysts (e.g., piperidine) can shift equilibrium toward the desired isomer .

Q. What computational strategies are used to predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts interactions with targets (e.g., bacterial nitroreductases or cancer-related kinases) by analyzing binding affinities (ΔG values) and hydrogen-bonding patterns .

- DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict electrostatic potential maps to identify reactive sites (e.g., nitro group for redox activity) .

- Pharmacophore Modeling : Aligns structural features (e.g., nitrofuran and thioxo groups) with known bioactive scaffolds to prioritize experimental assays .

Q. How are conflicting spectral data resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : COSY and HSQC correlate ambiguous proton and carbon signals, distinguishing between overlapping peaks in aromatic regions .

- X-ray Crystallography : Single-crystal diffraction resolves geometric isomerism and confirms bond angles (e.g., C=S bond length ~1.65 Å) .

- Comparative Analysis : Cross-referencing with analogs (e.g., nitrophenyl-substituted thiazolidinones) validates spectral assignments .

Contradictions and Mitigation Strategies

- Isomer Stability : reports (E)-isomer dominance under acidic conditions, while emphasizes (Z)-isomer formation in ethanol. Mitigation: Use solvent polarity and pH gradients to isolate specific isomers .

- Biological Activity : Nitrofuran derivatives show conflicting redox behaviors (pro-drug vs. direct inhibition). Mitigation: Conduct ROS scavenging assays to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.